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Cat. No.: B15130691 Get Quote

Disclaimer: A comprehensive review of available scientific literature and toxicological databases

reveals no specific studies conducted on the toxicological properties of 6-Benzofuran-2-YL-
1H-indole. Therefore, this document provides a predictive toxicological profile based on the

known hazards of its constituent chemical moieties: benzofuran and indole. This approach,

known as hazard assessment by analogy, is a standard methodology in toxicology for

evaluating novel or untested chemical entities. All conclusions drawn are inferential and should

be confirmed by empirical testing.

Executive Summary
Based on the toxicological profiles of its structural components, 6-Benzofuran-2-YL-1H-indole
is predicted to be a compound of significant toxicological concern. The benzofuran moiety is

associated with carcinogenicity in animal studies, leading to a classification by the International

Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B)[1][2].

The primary target organs for benzofuran toxicity are the liver and kidneys[3][4][5]. The indole

moiety exhibits moderate acute toxicity and is a known irritant[6]. While some indole derivatives

show anti-carcinogenic properties, others, particularly nitrosated indoles, are genotoxic[7][8].

The combined structure suggests that 6-Benzofuran-2-YL-1H-indole should be handled as a

potential carcinogen and genotoxin, with the liver and kidneys as likely target organs for

toxicity.
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The indole nucleus suggests that 6-Benzofuran-2-YL-1H-indole may possess moderate acute

toxicity if ingested or inhaled. In animal studies, indole has been classified as moderately

hazardous, with oral LD50 values of 1200 mg/kg in rats and 750 mg/kg in mice[6]. It also exerts

a strong irritant effect on the eyes and a moderate effect on the skin and respiratory system[6].

High doses of benzofuran can also be lethal to animals[3][4]. Therefore, the conjugate

molecule may cause irritation upon contact and systemic toxicity at high exposure levels.

Genotoxicity and Mutagenicity
There is a strong basis to predict genotoxic potential. While benzofuran itself is not mutagenic

in bacterial systems like the Ames test, it induces mutations and sister chromatid exchanges in

mammalian cell lines[1][3]. Its metabolites, particularly benzofuran epoxides, are highly

mutagenic, suggesting that metabolic activation is required for its genotoxic effects[9]. Similarly,

certain nitrosated indole compounds are potent mutagens in the Ames test[7]. Given these

characteristics, 6-Benzofuran-2-YL-1H-indole is likely to be genotoxic, especially following

metabolic activation by cytochrome P450 enzymes.

Carcinogenicity
The carcinogenicity of the parent benzofuran is well-documented in animal models. Oral

administration of benzofuran has been shown to increase the incidence of various tumors in

both rats and mice, including liver, lung, forestomach, and kidney tumors[1][10]. This led the

IARC to classify benzofuran in Group 2B as possibly carcinogenic to humans[1][2]. The

carcinogenic potential of the indole moiety is more complex; for instance, indole-3-carbinol has

shown both carcinogenic and anti-carcinogenic properties in different models[11][12]. However,

the strong evidence for benzofuran's carcinogenicity suggests that 6-Benzofuran-2-YL-1H-
indole should be presumed to pose a carcinogenic risk until proven otherwise.

Target Organ Toxicity
The primary target organs for toxicity are predicted to be the liver and kidneys.

Hepatotoxicity: Benzofuran causes liver damage in animals, characterized by hepatocyte

necrosis[3][4]. This toxicity is believed to be mediated by metabolic activation via P-450

oxygenases[3][4]. Some benzofuran derivatives are known to be mitochondrial toxins,

inducing apoptosis and necrosis in hepatocytes[13][14].
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Nephrotoxicity: Repeated administration of benzofuran leads to renal toxicity in both rats and

mice[1][15]. Chronic exposure in male rats resulted in death attributed to severe kidney

damage[3][4].

Reproductive and Developmental Toxicity
No specific data on the reproductive or developmental toxicity of benzofuran or 6-Benzofuran-
2-YL-1H-indole could be located in the reviewed literature[3][5]. This represents a critical data

gap. Standard testing protocols would be required to assess any potential effects on fertility,

embryonic development, or postnatal development.

Data Presentation: Summary of Surrogate
Toxicology
The following tables summarize the known toxicological endpoints for the parent moieties,

benzofuran and indole.

Table 1: Summary of Toxicological Endpoints for Benzofuran
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Toxicological
Endpoint

Finding Species Reference

Carcinogenicity

Sufficient evidence
of carcinogenicity.
Increased
incidence of liver,
lung, forestomach,
and kidney tumors.

Rat, Mouse [1][10][15]

IARC Classification

Group 2B: Possibly

carcinogenic to

humans.

N/A [1][2]

Genotoxicity

Negative in bacterial

mutagenicity assays

(Ames test). Positive

for mutations and

sister chromatid

exchange in

mammalian cells in

vitro.

S. typhimurium,

Mouse, Hamster
[1][3]

Primary Target

Organs
Kidney, Liver Rat, Mouse [3][4][5]

Acute Lethality

Lethal at high oral

doses (e.g., 1000

mg/kg/day in rats).

Rat [4]

| Reproductive Toxicity | No data available. | N/A |[3][5] |

Table 2: Summary of Toxicological Endpoints for Indole and Derivatives
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Toxicological
Endpoint

Finding Species/System Reference

Acute Toxicity

(Indole)

Moderately
hazardous. Oral
LD50: 1200 mg/kg
(Rat), 750 mg/kg
(Mouse).

Rat, Mouse [6]

Irritancy (Indole)

Strong eye irritant;

moderate skin and

respiratory irritant.

Animal models [6]

Genotoxicity

Nitrosated indole

derivatives are

mutagenic in the

Ames test. Indole-3-

carbinol showed

mixed results in

bacterial assays.

S. typhimurium [7][11]

Carcinogenicity

Complex profile.

Some derivatives

(e.g., Indole-3-

carbinol) can inhibit

carcinogenesis, but

NTP studies also

showed some

evidence of

carcinogenicity.

Rat, Mouse [11][12]

| Mechanism of Toxicity | Inhibition of ATP production and protein folding at high concentrations.

Metabolite (indoxyl sulfate) is a uremic toxin. | Bacteria, Mammals |[16][17] |

Experimental Protocols
Detailed experimental protocols for 6-Benzofuran-2-YL-1H-indole are not available. The

following are generalized methodologies for key initial toxicology studies.
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Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on the principles of the OECD 471 guideline.

Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations by reverse mutation (reversion)[18][19]. The test

compound's mutagenicity is assessed by exposing these bacteria to various concentrations

of the substance and selecting for reversion events, which allow the bacteria to grow on a

medium lacking the required amino acid[19].

Materials:

Bacterial Strains: At least five strains are used, including S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)[20].

Metabolic Activation System (S9 Mix): A cofactor-supplemented post-mitochondrial fraction

(S9) from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or

a combination of phenobarbital and β-naphthoflavone)[21]. This is used to simulate

mammalian metabolism.

Media: Minimal glucose agar plates (Vogel-Bonner medium E) with a limiting amount of

histidine (for Salmonella) or tryptophan (for E. coli) to allow for initial cell divisions.

Procedure:

Dose Selection: A preliminary toxicity test is performed to determine the appropriate

concentration range of the test substance.

Incubation: The test substance, bacterial culture, and either the S9 mix (for metabolic

activation) or a buffer (without activation) are combined in molten top agar[22].

Plating: The mixture is poured onto the surface of a minimal agar plate and allowed to

solidify.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies on each plate is counted. A positive result is

defined as a dose-related increase in the number of revertant colonies over the negative
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control, typically a two- to three-fold increase. Positive and negative controls are run

concurrently.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)
This protocol provides an estimation of acute toxicity and allows for hazard classification.

Principle: This method involves a stepwise procedure with the use of a small number of

animals per step[23][24]. The outcome of each step (mortality or evident toxicity) determines

the dose for the next step. The goal is to classify the substance's toxicity based on fixed

dose levels (5, 50, 300, and 2000 mg/kg)[25].

Animals: Healthy, young adult rodents (typically female rats) are used. Animals are fasted

prior to dosing[26].

Procedure:

Dosing: A starting dose is selected from one of the fixed levels, typically 300 mg/kg or

2000 mg/kg if low toxicity is expected. A group of three animals is dosed by oral

gavage[25].

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, behavior, etc.), and body weight changes for at least 14 days[26].

Stepwise Progression:

If mortality occurs in two or three animals, the test is stopped, and the substance is

classified at that dose level.

If one animal dies, the procedure is repeated with three more animals at the same dose.

If no animals die, the procedure is repeated with three animals at the next higher dose

level.

Necropsy: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.
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Visualizations: Pathways and Workflows
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Caption: Predicted bioactivation pathway for the benzofuran moiety leading to toxicity.

Standard Preclinical Toxicology Workflow

New Chemical Entity
(6-Benzofuran-2-YL-1H-indole)

In Silico / QSAR Prediction
(Toxicity, Metabolism)

In Vitro Screening

Genotoxicity
(Ames Test)

Mammalian Cell Genotoxicity
(e.g., Mouse Lymphoma Assay) Cytotoxicity Assays

In Vivo Acute Toxicity
(e.g., OECD 423)

Repeated Dose Toxicity
(28-day or 90-day study)

Chronic Toxicity /
Carcinogenicity Bioassay

(2-year study)

Reproductive &
Developmental Toxicity

Hazard Identification &
Risk Assessment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15130691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A typical workflow for the preclinical toxicological assessment of a novel chemical.

General Pathway of Chemical Carcinogenesis

Initiation Promotion Progression

Chemical Carcinogen Metabolic Activation DNA Damage
(Adduct Formation)

Permanent Mutation
(If not repaired)

Clonal Expansion of
Initiated Cells

Cell Proliferation
(Altered Signaling) Preneoplastic Lesion

(e.g., Foci, Adenoma) Malignant Transformation

Additional Genetic/
Epigenetic Changes Invasion & Metastasis

Click to download full resolution via product page

Caption: The multi-stage process of chemical carcinogenesis, from initiation to progression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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